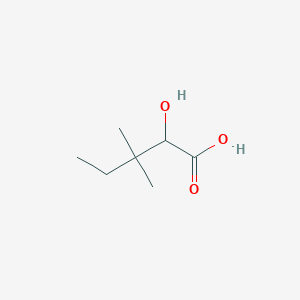

2-羟基-3,3-二甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H14O3 . It contains 23 bonds in total, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .

Synthesis Analysis

The synthesis of 2-Hydroxy-3,3-dimethylpentanoic acid can be achieved through various methods. One such method involves the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, and the hydrolysis of nitriles . Another method involves the Michael addition followed by methylation .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3,3-dimethylpentanoic acid includes 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol . The InChI code for this compound is1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) . Physical And Chemical Properties Analysis

2-Hydroxy-3,3-dimethylpentanoic acid is a solid substance with a melting point of 56-58°C . It has a molecular weight of 146.19 .科学研究应用

合成和化学性质

2-羟基-3,3-二甲基戊酸是一种在化学和生物学各个领域具有潜力的化合物,可以通过几种方法合成,展示了它在科学研究中的多功能性。一种方法涉及逐步的Aldol加成和丙酮和铊氰化物的氰醇形成,导致相关羟基和二甲基戊酸衍生物的形成。这个过程突显了它在新型化学合成方法开发中的作用 (Abu-Salem et al., 2008)。此外,通过过氧化氢氧化羟基戊醛合成3-羟基-2,2-二甲基丙酸的合成展示了该化合物在生产具有潜在工业和药用应用的衍生物中的相关性 (Jiang Nan-zhe, 2004)。

金属络合物形成和螯合作用中的应用

从甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸酯衍生的新金属络合物的合成和研究揭示了这些化合物作为CDK8激酶抑制剂的潜力,表明了癌症治疗研究的一个有前途的途径。这表明2-羟基-3,3-二甲基戊酸衍生物在药物化学中可能具有重要意义,特别是在设计新的抗癌药物方面 (Aboelmagd et al., 2021)。此外,例如1,6-二甲基-4-羟基-3-吡啶甲酸已经被评估用于铁和铝螯合疗法的应用,展示了类似羟基和二甲基戊酸衍生物在治疗金属积累疾病中的潜在用途 (Dean et al., 2009)。

在有机合成和药物开发中的作用

该化合物的衍生物在有机合成中发挥着至关重要的作用,正如通过一锅法不对称合成生物活性化合物的酯所证明的那样。这些方法强调了2-羟基-3,3-二甲基戊酸及其衍生物在促进用于药物应用的复杂分子合成中的重要性,进一步拓宽了它在科学研究中的应用范围 (Hou & Meyers, 2000)。

安全和危害

The safety information for 2-Hydroxy-3,3-dimethylpentanoic acid indicates that it may cause serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective equipment .

Relevant Papers One relevant paper discusses the first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid . The paper provides a detailed description of the synthesis process and discusses the biological activity of the resulting compounds .

属性

IUPAC Name |

2-hydroxy-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTNGLKYNXZIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,3-dimethylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)

![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)